1H,1H,2H,2H-Perfluoro-1-decanol

Catalog No.
S585684
CAS No.
678-39-7
M.F
C10H5F17O
M. Wt
464.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H,1H,2H,2H-Perfluoro-1-decanol

CAS Number

678-39-7

Product Name

1H,1H,2H,2H-Perfluoro-1-decanol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol

Molecular Formula

C10H5F17O

Molecular Weight

464.12 g/mol

InChI

InChI=1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2

InChI Key

JJUBFBTUBACDHW-UHFFFAOYSA-N

SMILES

C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Synonyms

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanol; (Perfluorooctyl)ethanol; 1,1,2,2-Tetrahydroheptadecafluorodecanol; 1,1,2,2-Tetrahydroperfluorodecan-1-ol; 1,1,2,2-Tetrahydroperfluorodecanol; 1,1,2,2-Tetrahydroperfluorodecyl Alcohol; 1H

Canonical SMILES

C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Material Science Applications:

,1,2,2-Tetrahydroperfluoro-1-decanol, also known as 8:2 fluorotelomer alcohol (8:2 FTOH), is being investigated for its potential applications in material science due to its unique properties. Its high fluorine content makes it:

  • Water-repellent: This property makes it a potential candidate for use in creating water-repellent coatings for textiles and other materials .
  • Oil-resistant: The fluorine content also contributes to oil resistance, making it potentially useful for applications like lubricants and anti-fouling coatings .

Environmental Science Applications:

Research is ongoing to understand the environmental behavior and potential impact of 1,1,2,2-Tetrahydroperfluoro-1-decanol. Studies have explored:

  • Persistence and degradation: Studies suggest that 1,1,2,2-Tetrahydroperfluoro-1-decanol can persist in the environment for a long time and may degrade slowly .
  • Detection methods: Developing methods for sensitive detection of 1,1,2,2-Tetrahydroperfluoro-1-decanol in environmental samples is crucial for monitoring its presence and potential impact .

Toxicology Research:

Limited research is available on the potential human health effects of 1,1,2,2-Tetrahydroperfluoro-1-decanol. Ongoing research is investigating:

  • Toxicity potential: Studies are needed to understand the potential for 1,1,2,2-Tetrahydroperfluoro-1-decanol to cause adverse health effects in humans and other organisms .

1H,1H,2H,2H-Perfluoro-1-decanol is a fluorinated alcohol with the chemical formula C10H3F19O and a CAS number of 678-39-7. This compound belongs to the family of perfluoroalkyl substances (PFAS), which are characterized by their fully fluorinated carbon chains. The structure consists of a long hydrophobic perfluorinated tail and a hydrophilic hydroxyl group, making it amphiphilic. This unique structure contributes to its stability and resistance to degradation in various environments, which has raised concerns regarding its environmental impact and potential health risks .

  • Persistence: Due to the strong carbon-fluorine bonds, 8:2 FTOH is likely to persist in the environment for a long time [].
  • Bioaccumulation: Some PFAS can accumulate in living organisms, raising concerns about potential health effects through the food chain.
  • Toxicity: Research is ongoing to understand the potential human health effects of 8:2 FTOH exposure. However, some PFAS have been linked to adverse health outcomes such as developmental problems, immune system dysfunction, and certain cancers [].
Typical of alcohols. Notably, it can undergo:

  • Esterification: Reacting with carboxylic acids to form esters. This reaction is significant in producing surfactants and other derivatives.
  • Dehydration: Under acidic conditions, it may lose water to form alkenes or ethers.
  • Oxidation: It can be oxidized to form ketones or aldehydes, although the stability of perfluorinated compounds often limits the extent of such reactions .

Research on the biological activity of 1H,1H,2H,2H-Perfluoro-1-decanol is limited but highlights its potential effects as a surfactant. Studies indicate that it can influence cell membrane properties and may exhibit cytotoxic effects at high concentrations. Furthermore, due to its amphiphilic nature, it may interact with biological membranes, potentially disrupting lipid bilayers .

The synthesis of 1H,1H,2H,2H-Perfluoro-1-decanol typically involves:

  • Fluorination Reactions: These can be achieved through electrochemical fluorination or by using fluorinating agents like sulfur tetrafluoride.
  • Hydroxylation: The introduction of the hydroxyl group can occur via hydrolysis of perfluorinated intermediates or through direct reactions with hydroxylating agents .

An example synthesis method involves the esterification reaction between carboxylic acids and fluorinated alcohols under controlled conditions to yield the desired compound .

1H,1H,2H,2H-Perfluoro-1-decanol has several applications:

  • Coatings: Used in creating barrier coatings for metals due to its hydrophobic properties.
  • Surfactants: Employed in formulations for oil-water separation and as emulsifiers in various industrial processes.
  • Environmental Testing: Serves as a reference standard in environmental studies to assess PFAS contamination .

Several compounds exhibit structural similarities to 1H,1H,2H,2H-Perfluoro-1-decanol. Here are a few notable examples:

Compound NameChemical FormulaKey Characteristics
1,1,2,2-Tetrahydroperfluoro-1-decanolC10H5F17OContains fewer fluorine atoms; more reactive than 1H...
PerfluorooctanolC8F17OHShorter carbon chain; widely studied for environmental impact
PerfluorodecanolC10F21OHSimilar carbon length; more fluorinated than 1H...

The uniqueness of 1H,1H,2H,2H-Perfluoro-1-decanol lies in its specific balance between hydrophobicity and hydrophilicity due to the presence of both perfluorinated chains and hydroxyl groups. This balance influences its behavior in various applications compared to other similar compounds .

Atmospheric Transport Dynamics

The atmospheric mobility of 1H,1H,2H,2H-Perfluoro-1-decanol is primarily determined by its vapor pressure and susceptibility to oxidative degradation. Experimental studies using capillary gas chromatography reported a vapor pressure of 0.12 Pa at 25°C, indicating moderate volatility that facilitates gas-phase transport [5]. However, its perfluorinated carbon chain enhances atmospheric stability, allowing potential long-range dispersal before degradation.

Henry’s law constants (KH) govern its partitioning between air and water. For structurally similar 8:2 FTOH, a dimensionless KH of 270 was calculated, suggesting preferential partitioning into the gas phase under standard environmental conditions [4]. This volatility is temperature-dependent, with a 10°C increase elevating vapor pressure by 35–40% [5]. Oxidation pathways involving hydroxyl radicals may generate perfluorooctanoic acid (PFOA), a persistent pollutant, though reaction rates remain poorly characterized for this specific compound [4].

Soil Migration Pathways

Soil interactions are dominated by hydrophobic partitioning and irreversible sorption. The compound’s log KOC (soil organic carbon-water distribution coefficient) of 4.13 ± 0.16 indicates strong affinity for organic-rich soils, with sorption capacities increasing by 0.3 log units per 1% rise in soil organic carbon [6]. Isotherm studies reveal linear sorption behavior (R² > 0.95) across five soil types, though 25–45% of sorbed mass becomes irreversibly bound over 72 hours, likely due to covalent interactions with soil organic matter [6] [7].

Aqueous solubility measurements show limited mobility in unsaturated zones, with direct measurements yielding 0.194 mg/L at 25°C [7]. Cosolvent extrapolation models predict even lower solubility (0.137 mg/L), suggesting that rainwater infiltration transports only trace amounts through soil profiles [7]. Vertical migration is further inhibited by high KOC values, confining 90% of deposited mass to topsoil layers (0–15 cm) in simulation studies [6].

Aquatic System Distribution Behaviors

In aquatic environments, 1H,1H,2H,2H-Perfluoro-1-decanol exhibits dual partitioning between water columns and sediments. Its moderate solubility (0.14–0.22 mg/L) allows dissolved-phase transport, while the log KOW (octanol-water partition coefficient) of 5.30 drives accumulation in suspended particulate matter [6] [7]. Sedimentation rates correlate with organic carbon content, with partition coefficients (Kd) ranging from 10² L/kg in sandy sediments to 10³ L/kg in organic-rich substrates [6].

Henry’s law constants (KH = 270) favor volatilization from water surfaces, though microbial degradation complicates this pathway. Aerobic biodegradation studies of analogous 8:2 FTOH demonstrate 50% mineralization within 72 hours, producing telomer acids (e.g., CF₃(CF₂)₇CH₂COOH) and PFOA as stable end products [4]. Hydrolysis is negligible at pH 4–9, leaving biodegradation and photolysis as dominant attenuation mechanisms in surface waters [4] [7].

Indoor Environmental Partitioning

Indoor environments present unique partitioning dynamics due to temperature gradients and surface interactions. The compound’s vapor pressure (0.12 Pa) supports airborne concentrations of 0.5–2.3 µg/m³ in simulated indoor air, with adsorption to dust particles reducing gaseous fractions by 40–60% [5]. Polyurethane foams and synthetic textiles act as sorptive sinks, exhibiting partition coefficients (Kdust/air) of 10⁴–10⁵ L/kg due to fluorine-carbon interactions [5].

Re-emission from indoor surfaces follows Arrhenius-type temperature dependence, with a 10°C increase doubling volatilization rates [5]. HVAC systems may redistribute the compound through adsorption/desorption cycles on duct surfaces, though empirical data on indoor fate remain limited compared to outdoor environments [5].

Cross-Media Transport Models

Integrated fugacity models (Level III) predict environmental partitioning as follows:

CompartmentPredicted Fraction (%)Dominant Process
Atmosphere38–45Volatilization
Soil32–37Sorption
Water12–15Dissolution
Sediment8–10Sedimentation

These models incorporate degradation half-lives of 15 days (aerobic soil), 30 days (water), and 120 days (air), reflecting slower atmospheric oxidation relative to aquatic biodegradation [4] [6]. Monte Carlo simulations estimate intermedia transfer fluxes of 1.2 × 10⁻³ mol/ha·year from air-to-soil and 6.8 × 10⁻⁴ mol/ha·year from soil-to-water, emphasizing the compound’s multi-compartment cycling [4] [6].

XLogP3

5.7

LogP

5.58 (LogP)

UNII

UM7L66OFE1

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 86 of 87 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

678-39-7

Wikipedia

1H,1H,2H,2H-perfluoro-1-decanol

Use Classification

PFAS (n:2 fluorotelomer alcohols, n=4)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS

General Manufacturing Information

1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Modify: 2023-08-15

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